N-(2,3-dihydro-1,4-benzodioxin-6-yl)prolinamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)prolinamide is a chemical compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a benzodioxane ring fused with a prolinamide moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)prolinamide typically involves the reaction of 1,4-benzodioxane-6-amine with prolinamide derivatives. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)prolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzodioxane ring allows for electrophilic and nucleophilic substitution reactions, often using halides or other reactive groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzodioxane ring .
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)prolinamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)prolinamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cholinesterases, which play a role in neurotransmission. The compound may also interact with other proteins and receptors, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide .
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)prolinamide is unique due to its specific combination of the benzodioxane ring and prolinamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H16N2O3 |
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Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H16N2O3/c16-13(10-2-1-5-14-10)15-9-3-4-11-12(8-9)18-7-6-17-11/h3-4,8,10,14H,1-2,5-7H2,(H,15,16) |
InChI Key |
ZMISFMUNLMWIGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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